molecular formula C24H21ClN2O2 B11329210 2-(4-chlorophenoxy)-N-[2-(1H-indol-3-yl)-2-phenylethyl]acetamide

2-(4-chlorophenoxy)-N-[2-(1H-indol-3-yl)-2-phenylethyl]acetamide

Cat. No.: B11329210
M. Wt: 404.9 g/mol
InChI Key: XTQWXTCWXRLCIY-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-[2-(1H-indol-3-yl)-2-phenylethyl]acetamide is a complex organic compound that features a chlorophenoxy group, an indole moiety, and a phenylethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-[2-(1H-indol-3-yl)-2-phenylethyl]acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the reaction of 4-chlorophenol with an appropriate acylating agent to form the 4-chlorophenoxy intermediate. This intermediate is then coupled with an indole derivative under specific conditions to form the desired compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and safety. This might include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-[2-(1H-indol-3-yl)-2-phenylethyl]acetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance the reaction rates and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield hydroxylated or ketone derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

2-(4-chlorophenoxy)-N-[2-(1H-indol-3-yl)-2-phenylethyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-[2-(1H-indol-3-yl)-2-phenylethyl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-chlorophenoxy)-N-[2-(1H-indol-3-yl)-2-phenylethyl]acetamide is unique due to the presence of the chlorophenoxy group, which can impart specific chemical and biological properties. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development .

Properties

Molecular Formula

C24H21ClN2O2

Molecular Weight

404.9 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-[2-(1H-indol-3-yl)-2-phenylethyl]acetamide

InChI

InChI=1S/C24H21ClN2O2/c25-18-10-12-19(13-11-18)29-16-24(28)27-14-21(17-6-2-1-3-7-17)22-15-26-23-9-5-4-8-20(22)23/h1-13,15,21,26H,14,16H2,(H,27,28)

InChI Key

XTQWXTCWXRLCIY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CNC(=O)COC2=CC=C(C=C2)Cl)C3=CNC4=CC=CC=C43

Origin of Product

United States

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